molecular formula C19H21N3O5S B10867518 Ethyl 4-[({2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)amino]benzoate

Ethyl 4-[({2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)amino]benzoate

Katalognummer: B10867518
Molekulargewicht: 403.5 g/mol
InChI-Schlüssel: URUTYTYRIIJMQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ETHYL 4-({[2-(3,5-DIMETHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoate ester linked to a hydrazino carbothioyl group, further connected to a dimethoxybenzoyl moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-({[2-(3,5-DIMETHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of ethyl 4-aminobenzoate with 3,5-dimethoxybenzoyl chloride to form an intermediate, which is then reacted with hydrazine to introduce the hydrazino group. The final step involves the reaction with a suitable thiocarbonyl reagent under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

ETHYL 4-({[2-(3,5-DIMETHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or the hydrazino group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

ETHYL 4-({[2-(3,5-DIMETHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism by which ETHYL 4-({[2-(3,5-DIMETHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The hydrazino and carbothioyl groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and other non-covalent interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • ETHYL 4-[(3,5-DIMETHOXYBENZOYL)AMINO]BENZOATE
  • ETHYL 4-[(3,5-DIMETHOXYBENZOYL)HYDRAZINO]BENZOATE
  • ETHYL 4-[(3,5-DIMETHOXYBENZOYL)CARBOTHIOYL]AMINO]BENZOATE

Uniqueness

ETHYL 4-({[2-(3,5-DIMETHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE is unique due to the presence of both hydrazino and carbothioyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds that may lack one or more of these functional groups.

Eigenschaften

Molekularformel

C19H21N3O5S

Molekulargewicht

403.5 g/mol

IUPAC-Name

ethyl 4-[[(3,5-dimethoxybenzoyl)amino]carbamothioylamino]benzoate

InChI

InChI=1S/C19H21N3O5S/c1-4-27-18(24)12-5-7-14(8-6-12)20-19(28)22-21-17(23)13-9-15(25-2)11-16(10-13)26-3/h5-11H,4H2,1-3H3,(H,21,23)(H2,20,22,28)

InChI-Schlüssel

URUTYTYRIIJMQS-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC(=CC(=C2)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.